N-{6-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide
Description
N-{6-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide is a structurally complex compound characterized by a pyrano[3,2-c]pyridine core. Key substituents include a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, a methylamino linker, and a 3-(trifluoromethyl)benzenecarboxamide moiety.
Propriétés
IUPAC Name |
N-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF6N4O4/c1-33(18-15(24)8-13(10-31-18)23(28,29)30)34-6-5-17-14(20(34)36)9-16(21(37)38-17)32-19(35)11-3-2-4-12(7-11)22(25,26)27/h2-10H,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQWQBUUYMFYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=CC3=C(C2=O)C=C(C(=O)O3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-{6-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound with significant biological activity that has been explored in various research studies. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine and pyrano ring system, along with trifluoromethyl and chloro substituents that enhance its biological activity. Its molecular formula is , with a molecular weight of approximately 505.81 g/mol. The presence of trifluoromethyl groups is known to influence lipophilicity and metabolic stability, making it a candidate for various biological assays.
Research indicates that this compound exhibits several mechanisms of action:
- Cytotoxic Activity : Studies have shown that it demonstrates significant cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values reported for these cell lines are below 100 μM, indicating potent activity .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and inducing morphological changes consistent with apoptosis, such as cell shrinkage and detachment from the substrate .
- Metabolic Stability : The presence of specific substituents has been linked to improved metabolic stability in liver microsomes, suggesting potential for reduced toxicity and enhanced therapeutic efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT-116 | 36 | Apoptosis induction |
| Cytotoxicity | HeLa | 34 | Apoptosis induction |
| Cytotoxicity | MCF-7 | 69 | Apoptosis induction |
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of the compound on HCT-116 cells. Results showed that treatment led to significant cell death after 24 hours, with observable morphological changes under microscopy. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Case Study 2: Metabolic Stability
In another study focusing on metabolic stability, the compound was tested in pooled human liver microsomes. It exhibited a favorable profile with prolonged half-life compared to similar compounds without trifluoromethyl groups. This suggests that modifications in its structure can lead to enhanced pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
Core Heterocyclic Frameworks
The pyrano[3,2-c]pyridine core distinguishes this compound from structurally related heterocycles:
- Pyrido[2,3-d]pyrimidines (e.g., compound 22 in ): These feature fused pyrimidine and pyridine rings, often substituted with chlorophenyl or benzyl groups, which enhance metabolic stability but lack the pyrano ring’s conformational rigidity .
- Furo[2,3-b]pyridines (e.g., ): These incorporate a furan ring fused to pyridine, offering distinct electronic properties compared to the pyrano system .
Substituent Profiles
- Trifluoromethyl Groups : The compound shares this feature with 4-(trifluoromethyl)benzenesulfonamide () and 3-(trifluoromethyl)phenyl derivatives (). These groups improve lipophilicity and binding affinity to hydrophobic pockets .
- Chloro Substituents : Present in both the target compound and N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (), chloro groups enhance halogen bonding with biological targets .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Properties
Proteomic Interaction Signatures
The CANDO platform () predicts multitarget interactions by comparing proteomic signatures. Compounds with similar interaction profiles (e.g., shared binding to kinases or cytochrome P450 enzymes) may exhibit analogous therapeutic or off-target effects. The target compound’s trifluoromethyl and chloro substituents likely influence its proteomic interactions, distinguishing it from simpler analogs .
Enzyme Inhibition Potential
- HDAC Inhibition : Aglaithioduline () shares ~70% structural similarity with SAHA, a histone deacetylase (HDAC) inhibitor. The target compound’s carboxamide group may similarly engage HDAC catalytic sites .
- TRPV1 Modulation : highlights capsaicin’s interaction with TRPV1 receptors. While the target compound lacks a vanilloid moiety, its trifluoromethyl groups could modulate ion channel binding .
Computational Similarity Metrics
Table 2: Structural Similarity Scores
| Metric | Target vs. | Target vs. | Target vs. |
|---|---|---|---|
| Tanimoto (MACCS) | 0.65 | 0.72 | 0.58 |
| Dice (Morgan) | 0.71 | 0.69 | 0.63 |
- Higher scores (e.g., 0.72 with ) indicate significant overlap in pharmacophoric features, such as halogenated aryl groups .
NMR and MS/MS Spectral Comparisons
- NMR Analysis: demonstrates that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can localize substituent variations. The target compound’s pyrano ring would exhibit distinct shifts compared to pyridazinones () .
- MS/MS Molecular Networking : A cosine score >0.8 would link the target compound to analogs with similar fragmentation patterns (e.g., trifluoromethyl-containing ions) .
Q & A
Q. What orthogonal analytical methods are essential for confirming the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 37°C).
- Oxidative stress (3% H₂O₂).
- Photostability (ICH Q1B guidelines).
Monitor degradation via UPLC-PDA (214 nm, 254 nm) and confirm degradants with HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
